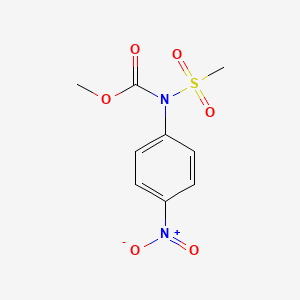
Methyl (methanesulfonyl)(4-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (methanesulfonyl)(4-nitrophenyl)carbamate is an organic compound with the molecular formula C8H8N2O6S. It is a derivative of carbamic acid and features a nitrophenyl group, a methanesulfonyl group, and a methyl ester. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (methanesulfonyl)(4-nitrophenyl)carbamate typically involves the reaction of 4-nitrophenyl isocyanate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (methanesulfonyl)(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require nucleophiles such as amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields methyl (methanesulfonyl)(4-aminophenyl)carbamate, while oxidation can produce this compound derivatives .
Scientific Research Applications
Methyl (methanesulfonyl)(4-nitrophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of methyl (methanesulfonyl)(4-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the methanesulfonyl group can act as a leaving group in substitution reactions. These interactions can modulate the activity of biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-nitrophenyl)carbamate
- Methyl (4-aminophenyl)carbamate
- Methyl (4-methoxyphenyl)carbamate
Uniqueness
Methyl (methanesulfonyl)(4-nitrophenyl)carbamate is unique due to the presence of both the methanesulfonyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61068-48-2 |
|---|---|
Molecular Formula |
C9H10N2O6S |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
methyl N-methylsulfonyl-N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H10N2O6S/c1-17-9(12)10(18(2,15)16)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 |
InChI Key |
HKDGRSUJHBLHNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















